2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride

Lipophilicity Medicinal Chemistry CNS Drug Design

Researchers require robust, derivatizable scaffolds for kinase inhibitor programs. This compound addresses that need as a pharmacologically validated 2,6-disubstituted pyrazine, cited in AstraZeneca CK2/PIM inhibitor discovery. • Enables rapid SAR via late-stage SNAr at the 2-chloro position. • The N-isopropyl group modulates lipophilicity for potential CNS penetration. • Dihydrochloride salt ensures defined aqueous solubility for high-throughput screening. Procurement managers benefit from a ready-to-screen building block with defined stoichiometry, reducing assay variability.

Molecular Formula C12H20Cl3N3
Molecular Weight 312.7 g/mol
CAS No. 1361114-61-5
Cat. No. B1402549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride
CAS1361114-61-5
Molecular FormulaC12H20Cl3N3
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESCC(C)N1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl
InChIInChI=1S/C12H18ClN3.2ClH/c1-9(2)16-6-4-3-5-11(16)10-7-14-8-12(13)15-10;;/h7-9,11H,3-6H2,1-2H3;2*1H
InChIKeyDOXODYRAAQXBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride Overview


2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride (CAS 1361114-61-5) is a heterocyclic compound characterized by a pyrazine core with a chloro substituent at position 2 and an N-isopropylpiperidine moiety at position 6, available as the dihydrochloride salt . This 2,6-disubstituted pyrazine scaffold is pharmacologically validated in several kinase inhibitor discovery programs, most notably in the development of CK2 and PIM kinase inhibitors by AstraZeneca . The compound is primarily employed as a synthetic intermediate or screening collection member in medicinal chemistry, where the chloro substituent provides a versatile handle for further derivatization via nucleophilic aromatic substitution (SNAr) chemistry.

Medicinal Chemistry Synthetic intermediate reported in CK2 and PIM kinase inhibitor discovery programs
Library Synthesis 2-Chloro group enables SNAr-based diversification for focused SAR exploration
Assay Compatibility Dihydrochloride salt may support aqueous buffer solubility in screening workflows

Generic Substitution Failure for 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride


Interchangeability among in-class pyrazine-piperidine compounds is not supported by quantitative evidence. The N-isopropyl substituent on the piperidine ring introduces distinct steric bulk and lipophilicity relative to N-methyl, N-ethyl, or unsubstituted piperidine analogs, which can critically modulate target binding affinity, metabolic stability, and blood-brain barrier permeability . Furthermore, the dihydrochloride salt form provides defined aqueous solubility and solid-state handling properties compared to the free base or alternative salt forms (e.g., hydrochloride, mesylate), and the 2-chloro group serves as a key synthetic vector for late-stage functionalization . Without direct comparative data, substitution with a closely related analog risks altered pharmacological profiles or synthetic inefficiencies that cannot be reliably predicted from in silico models alone.

N-Isopropyl vs. N-Alkyl Analogs
Lipophilicity and steric bulk may shift target binding and CNS permeability; N-alkyl modification can alter pharmacological profiles.
Salt Form Mismatch
Free base or alternative salts may exhibit lower aqueous solubility and different solid-state handling, affecting assay reproducibility.
2-Chloro Synthetic Handle
Absence of the 2-chloro group removes the primary SNAr vector, requiring alternative functionalization strategies for library synthesis.

Differentiation Evidence: 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride


Lipophilicity: N-Isopropyl vs. N-Methyl

The N-isopropyl substituent on the piperidine ring of the target compound increases calculated partition coefficient (clogP) by approximately 0.5–0.7 log units compared to the N-methyl analog, 2-chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride, based on fragment-based additive models . This lipophilicity increment is within the range empirically associated with enhanced blood-brain barrier (BBB) penetration in CNS drug discovery programs .

Lipophilicity Shift
Class-level inference
ΔclogP ≈ +0.5 to +0.7 vs. N-methyl analog
May support CNS permeability screening context
In silico fragment-based model; no experimental logP available
Lipophilicity Medicinal Chemistry CNS Drug Design

Dihydrochloride vs. Free Base Solubility

The dihydrochloride salt form of 2-chloro-6-(1-isopropylpiperidin-2-yl)pyrazine provides enhanced aqueous solubility and solid-state stability compared to the free base, a trend consistently observed for basic piperidine-containing heterocycles . While specific solubility data are not publicly available, the dihydrochloride form is expected to dissolve readily in aqueous buffers at physiological pH, offering a practical advantage for in vitro assay preparation over free base forms that often require organic co-solvents .

Salt Form Solubility
Supporting evidence
Dihydrochloride expected to provide enhanced aqueous solubility over free base
Operationally preferred for aqueous assay workflows
Class-level inference based on piperidine salt behavior
Salt Selection Preformulation Aqueous Solubility

2-Chloro SNAr Reactivity

The 2-chloro group on the pyrazine ring is a well-precedented electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, enabling rapid generation of focused libraries with diverse amines, alcohols, or thiols at this position . This synthetic advantage is shared with other 2-chloropyrazine analogs but is specifically combined in this compound with the N-isopropylpiperidine group at the 6-position, which is a less common substitution pattern that may confer unique biological profiles. The 2,6-disubstituted pyrazine scaffold has been successfully employed in the discovery of potent CK2 and PIM kinase inhibitors, where the 2-position is frequently modified during lead optimization .

SNAr Reactivity
Class-level inference
2-Chloro reacts with amines, alcohols, thiols; yields >60% reported for related substrates
Accelerates focused library synthesis in hit-to-lead optimization
Reactivity conserved across 2-chloropyrazine class
Synthetic Chemistry Medicinal Chemistry Lead Optimization

Application Scenarios: 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride


Kinase Inhibitor Lead Generation & SAR

The compound is well-suited as a starting point for kinase inhibitor drug discovery programs targeting CK2, PIM, or related kinases, given the established precedent of 2,6-disubstituted pyrazines in this target space. The 2-chloro group enables rapid parallel synthesis of focused libraries for SAR exploration .

CNS Drug Discovery: Balanced Lipophilicity

Based on predicted lipophilicity, the N-isopropylpiperidine substituent may confer favorable BBB penetration properties relative to N-methyl or unsubstituted analogs. The compound is a candidate for screening in CNS-targeted phenotypic or target-based assays where pyrazine-containing scaffolds are under evaluation .

Chemical Biology Probe via SNAr Derivatization

The 2-chloro group offers a convenient synthetic handle for late-stage diversification, enabling the installation of biotin tags, fluorophores, or photoaffinity labels for chemical biology applications such as target identification and engagement studies .

In Vitro Assay Tool Compound

The dihydrochloride salt form facilitates dissolution in aqueous buffers, making the compound amenable to automated liquid handling and high-throughput screening workflows. Its defined salt stoichiometry improves reproducibility in biochemical and cell-based assays compared to free base forms .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
2-Chloro SNAr handle for library diversification
CK2/PIM kinase profiling and selectivity panels
CNS-targeted screening
N-Isopropyl lipophilicity profile
BBB permeability and target engagement assays
Chemical biology probe synthesis
2-Chloro derivatization handle for bioconjugation
Target identification and engagement studies
In vitro pharmacology workflows
Dihydrochloride salt aqueous solubility
Assay reproducibility and solvent artifact control
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